(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride
CAS No.: 1257535-47-9
Cat. No.: VC0058740
Molecular Formula: C7H10BrClN2
Molecular Weight: 237.525
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1257535-47-9 |
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Molecular Formula | C7H10BrClN2 |
Molecular Weight | 237.525 |
IUPAC Name | (5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H |
Standard InChI Key | YTZPXCLHJPBUQO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1Br)CN.Cl |
Introduction
Chemical Identity and Structure
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 4-position, and a methanamine (–CH₂NH₂) substituent at the 2-position, existing as a hydrochloride salt. The compound's structural characteristics provide it with unique chemical and pharmacological properties that make it valuable in various research applications .
Basic Information
Parameter | Value |
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CAS Number | 1257535-47-9 |
Molecular Formula | C₇H₁₀BrClN₂ |
Molecular Weight | 237.52 g/mol |
Creation Date | 2011-10-30 |
Modification Date | 2025-03-08 |
Storage Conditions | Room Temperature |
Structural Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride |
InChI | InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H |
InChIKey | YTZPXCLHJPBUQO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1Br)CN.Cl |
Parent Compound CID | 53395579 (1-(5-Bromo-4-methylpyridin-2-yl)methanamine) |
Synonyms
The compound is known by several synonyms in the scientific literature and commercial catalogs :
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2-(Aminomethyl)-5-bromo-4-methylpyridine hydrochloride
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(5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride
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2-Pyridinemethanamine, 5-bromo-4-methyl-, hydrochloride (1:1)
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(5-Bromo-4-methylpyridin-2-yl)methanamine HCl
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5-Bromo-4-methylpicolinylamine hydrochloride
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(5-Bromo-4-methylpyridin-2-yl)methylamine hydrochloride
Physical and Chemical Properties
The physical and chemical properties of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride significantly influence its behavior in various chemical reactions and biological systems .
Physical Properties
While comprehensive experimental data on physical properties is limited in the literature, theoretical calculations and standard chemical principles suggest that as a hydrochloride salt, the compound likely exists as a crystalline solid at room temperature with enhanced water solubility compared to its free base form .
Chemical Reactivity
As a functionalized pyridine derivative, this compound offers several reactive sites:
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The primary amine group (–CH₂NH₂) serves as a nucleophilic center for various transformations including alkylation, acylation, and coupling reactions
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The pyridine nitrogen can participate in coordination chemistry with metal ions
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The bromine substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings)
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The methyl group can undergo oxidation or serve as a site for radical functionalization
Classification | Details |
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GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) H312 (Harmful in contact with skin) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H332 (Harmful if inhaled) H335 (May cause respiratory irritation) |
First Aid Measures
In case of exposure, the following first aid measures should be taken :
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Skin contact: Wash affected area with plenty of soap and water
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Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do
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Ingestion: Rinse mouth with water; seek medical attention
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Inhalation: Move to fresh air; if breathing difficulties persist, seek medical attention
Applications and Research Significance
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride and related compounds have demonstrated utility across several research domains .
Chemical Research Applications
The compound serves as a valuable building block in synthetic organic chemistry, particularly for :
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Cross-coupling reactions (Suzuki, Stille, Negishi) via the bromine substituent
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Derivatization through the primary amine functionality
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Coordination chemistry studies involving the pyridine nitrogen
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Development of heterocyclic libraries for screening programs
Related Compounds and Structural Analogs
Several structurally related compounds share chemical and potential functional similarities with (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride .
Direct Structural Analogs
Compound | CAS Number | Relationship |
---|---|---|
(5-Bromo-4-methylpyridin-2-yl)methanamine (free base) | 886364-90-5 | Parent compound |
(5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride | 1257535-42-4 | Positional isomer (methyl at 3-position) |
(5-Bromopyridin-2-yl)methanamine hydrochloride | 1241911-26-1 | Lacks methyl group |
(5-Bromopyridin-2-yl)methanamine dihydrochloride | 1251953-03-3 | Dihydrochloride salt form |
Functional Homologs
Compound | CAS Number | Relationship |
---|---|---|
(S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride | 1628810-35-4 | Contains additional methyl group at the α-carbon |
5-Bromo-2-methylpyridin-3-amine | 914358-73-9 | Different position of functional groups |
(4-Bromo-6-methylpyridin-3-YL)methanamine | - | Positional isomer with different substitution pattern |
Synthetic Relevance and Interconversions
These compounds often serve as synthetic intermediates for each other, and knowledge of their relative reactivities and transformations is valuable for synthetic planning. Key relationships include:
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Free base versus salt forms: The hydrochloride salt form can be converted to the free base using a suitable base (e.g., NaOH, K2CO3)
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Positional isomers: Certain positional isomers can be interconverted through base-catalyzed halide isomerization reactions, as demonstrated for related bromopyridines
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Functional group transformations: The primary amine can be derivatized to introduce additional functionality while maintaining the core bromopyridine structure
Future Research Directions
Based on the structural features and potential applications of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride, several promising research directions emerge .
Medicinal Chemistry Opportunities
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Development of focused libraries based on this scaffold for screening against emerging therapeutic targets
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Exploration of structure-activity relationships through systematic modification of:
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The bromine position (positional isomers)
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The methyl substituent (removal, homologation, or functionalization)
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The amine functionality (alkylation, acylation, or conversion to other nitrogen-containing groups)
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Investigation as a building block for targeted anticancer agents, particularly given the cytotoxic activity observed in related compounds
Synthetic Methodology Development
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Optimization of synthetic routes to improve accessibility and scalability
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Development of selective functionalization methods for the methyl group
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Exploration of novel cross-coupling strategies utilizing the bromine substituent under mild conditions
Analytical and Structural Studies
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Detailed crystallographic studies to elucidate solid-state packing and hydrogen bonding networks
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Investigation of solution-phase behavior and tautomeric equilibria
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Development of improved analytical methods for detection and quantification in complex matrices
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